molecular formula C11H15NO2 B1392426 3-(2-Phenoxyethoxy)azetidine CAS No. 1220038-68-5

3-(2-Phenoxyethoxy)azetidine

Cat. No. B1392426
CAS RN: 1220038-68-5
M. Wt: 193.24 g/mol
InChI Key: NWAPGELSMDJYAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be synthesized through various methods. One efficient way is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .


Molecular Structure Analysis

The molecular weight of 3-(2-Phenoxyethoxy)azetidine is 193.24 g/mol. The molecular structure of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Chemical Reactions Analysis

Azetidines are highly reactive due to their ring strain. They can undergo various chemical reactions, including [2 + 2] photocycloaddition reactions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis and Derivatization

  • Azetidines, including 3-(2-Phenoxyethoxy)azetidine, are important motifs in drug discovery, with 3,3-Diarylazetidines being prepared from N-Cbz azetidinols through a calcium(II)-catalyzed Friedel-Crafts alkylation. This process allows for the synthesis of complex phenols and electron-poor phenols, which can then be derivatized into drug-like compounds (C. Denis et al., 2018).

Pharmacological Interests

  • Azetidines, including 3-(2-Phenoxyethoxy)azetidine, have shown a diverse range of pharmacological activities, such as anticancer, antibacterial, antimicrobial, and anti-inflammatory effects. They have also been found useful in treating central nervous system disorders, highlighting their importance as therapeutic agents (Deepa R. Parmar et al., 2021).

Antioxidant Activity

  • Schiff bases and azetidines derived from phenyl urea derivatives, including compounds similar to 3-(2-Phenoxyethoxy)azetidine, have been synthesized and shown moderate to significant in-vitro antioxidant effects, suggesting their potential as medicinal agents (Veera Raghavulu Nagavolu et al., 2017).

Anticancer Potential

  • A study on the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, a group that includes compounds similar to 3-(2-Phenoxyethoxy)azetidine, showed potent antiproliferative properties. These compounds displayed significant activity against breast cancer cells and disrupted microtubular structure, indicating their potential as anticancer agents (Thomas F. Greene et al., 2016).

Synthetic Chemistry

  • The synthetic chemistry of azetidines is an important research area due to their potential in medicinal chemistry. Azetidines, including 3-(2-Phenoxyethoxy)azetidine, have been utilized in catalytic processes and ring-opening reactions, highlighting their versatility as heterocyclic synthons (Vishu Mehra et al., 2017).

Future Directions

Azetidines have been the focus of recent research due to their unique properties and potential applications in medicinal chemistry . Future research may focus on developing new synthetic strategies and exploring further applications of azetidines .

properties

IUPAC Name

3-(2-phenoxyethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)13-6-7-14-11-8-12-9-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAPGELSMDJYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308839
Record name 3-(2-Phenoxyethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenoxyethoxy)azetidine

CAS RN

1220038-68-5
Record name 3-(2-Phenoxyethoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Phenoxyethoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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